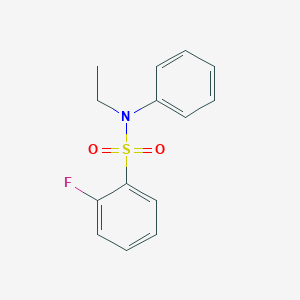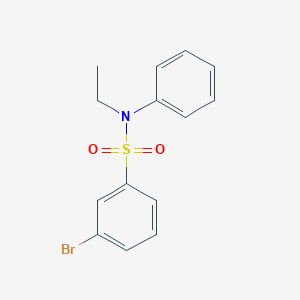![molecular formula C15H17F2NO B261807 N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide, also known as CYH-33, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CYH-33 is a member of the benzamide family and has been shown to have significant effects on various biological processes.
作用機序
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves the inhibition of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. This compound inhibits HDAC activity, leading to the accumulation of acetylated histones and the activation of gene transcription. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that this compound can induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC6, which is involved in various biological processes. This specificity allows for the precise targeting of HDAC activity in experiments. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer this compound in experiments and may require the use of solubilizing agents.
将来の方向性
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide. One direction is to investigate the potential therapeutic applications of this compound in neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential use of this compound in combination with other drugs for cancer treatment. Studies have shown that combining this compound with other drugs can enhance its anti-cancer effects. Finally, future research can investigate the potential use of this compound in epigenetic therapy. This compound's mechanism of action involves the inhibition of HDAC activity, making it a potential therapeutic agent for diseases that involve epigenetic dysregulation.
合成法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves several steps. The first step is the preparation of 2,6-difluoroaniline, which is then converted to 2,6-difluorobenzoyl chloride. The second step involves the reaction of 2,6-difluorobenzoyl chloride with 1-cyclohexene-1-ethanol to form the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have potential therapeutic applications in various diseases. Studies have shown that this compound has significant effects on cancer cells, particularly in inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
特性
分子式 |
C15H17F2NO |
|---|---|
分子量 |
265.3 g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H17F2NO/c16-12-7-4-8-13(17)14(12)15(19)18-10-9-11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2,(H,18,19) |
InChIキー |
GLJBRHPCIURRFO-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F |
正規SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)

![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)






![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)